molecular formula C18H24O5S B14309595 Dimethyl 4-formyl-4-[2-(phenylsulfanyl)ethyl]heptanedioate CAS No. 113541-83-6

Dimethyl 4-formyl-4-[2-(phenylsulfanyl)ethyl]heptanedioate

Cat. No.: B14309595
CAS No.: 113541-83-6
M. Wt: 352.4 g/mol
InChI Key: PCEWTPHEKHMISF-UHFFFAOYSA-N
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Description

Dimethyl 4-formyl-4-[2-(phenylsulfanyl)ethyl]heptanedioate is an organic compound with a complex structure that includes both ester and aldehyde functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-formyl-4-[2-(phenylsulfanyl)ethyl]heptanedioate typically involves multi-step organic reactions. One common method includes the esterification of heptanedioic acid followed by the introduction of the phenylsulfanyl group through a nucleophilic substitution reaction. The formyl group is then introduced via a formylation reaction, often using reagents like formic acid or formyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency and selectivity of the reactions.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-formyl-4-[2-(phenylsulfanyl)ethyl]heptanedioate can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles like halides, thiols, or amines

Major Products

    Oxidation: Dimethyl 4-carboxy-4-[2-(phenylsulfanyl)ethyl]heptanedioate

    Reduction: Dimethyl 4-hydroxymethyl-4-[2-(phenylsulfanyl)ethyl]heptanedioate

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Dimethyl 4-formyl-4-[2-(phenylsulfanyl)ethyl]heptanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Dimethyl 4-formyl-4-[2-(phenylsulfanyl)ethyl]heptanedioate involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The phenylsulfanyl group may also interact with biological membranes or other cellular components, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 4-formyl-4-[2-(methylsulfanyl)ethyl]heptanedioate
  • Dimethyl 4-formyl-4-[2-(ethylsulfanyl)ethyl]heptanedioate
  • Dimethyl 4-formyl-4-[2-(benzylsulfanyl)ethyl]heptanedioate

Uniqueness

Dimethyl 4-formyl-4-[2-(phenylsulfanyl)ethyl]heptanedioate is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties compared to its analogs. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various research applications.

Properties

CAS No.

113541-83-6

Molecular Formula

C18H24O5S

Molecular Weight

352.4 g/mol

IUPAC Name

dimethyl 4-formyl-4-(2-phenylsulfanylethyl)heptanedioate

InChI

InChI=1S/C18H24O5S/c1-22-16(20)8-10-18(14-19,11-9-17(21)23-2)12-13-24-15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3

InChI Key

PCEWTPHEKHMISF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(CCC(=O)OC)(CCSC1=CC=CC=C1)C=O

Origin of Product

United States

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